molecular formula C15H17ClN2O B6353655 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one CAS No. 1025153-59-6

3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one

Cat. No. B6353655
CAS RN: 1025153-59-6
M. Wt: 276.76 g/mol
InChI Key: ZLKKIUXDJFBLRA-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one, commonly referred to as 3-t-Butyl-4-chlorophenylmethylene-1-methyl-2-pyrazolin-5-one (3-t-BCPMP), is an organic compound of the pyrazoline class. It is a white, crystalline solid that is insoluble in water and is used in a variety of scientific research applications. 3-t-BCPMP has a wide range of uses in organic synthesis, as a reagent for organic reactions, and in the production of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is not fully understood. It is believed that the compound acts as a Lewis acid, binding to electron-rich molecules such as amines and carboxylic acids. This binding causes a change in the structure of the molecule, which allows for the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one are not fully understood. However, it is believed that the compound may have an effect on the production of certain enzymes and hormones. Additionally, 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one may have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is a versatile reagent, as it can be used to synthesize a wide range of organic compounds.
However, there are some limitations to the use of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one in laboratory experiments. It is not soluble in water, which limits its use in aqueous reactions. Additionally, the compound is unstable in the presence of light and oxygen, and must be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for research involving 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done to investigate the use of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one as a catalyst for organic reactions, and to explore its potential uses in the production of dyes, pigments, and other organic compounds. Finally, research could be done to investigate the potential toxicity of 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one, as well as its potential environmental effects.

Synthesis Methods

3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is synthesized from the reaction of 4-chlorophenylmethanone and 2-methyl-3-butylpyrazoline, with the use of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethyl acetate or ethanol, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a wide range of organic compounds. It is also used in the production of pharmaceuticals, as it can be used to synthesize drugs such as antibiotics and antifungal agents. Additionally, 3-(tert-Butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one is used in the production of dyes, pigments, and other organic compounds.

properties

IUPAC Name

(4E)-5-tert-butyl-4-[(4-chlorophenyl)methylidene]-2-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-15(2,3)13-12(14(19)18(4)17-13)9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKIUXDJFBLRA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-4-((4-chlorophenyl)methylene)-1-methyl-2-pyrazolin-5-one

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